molecular formula C9H13Cl2N3 B13453947 1-(1-methyl-1H-1,3-benzodiazol-6-yl)methanamine dihydrochloride

1-(1-methyl-1H-1,3-benzodiazol-6-yl)methanamine dihydrochloride

Cat. No.: B13453947
M. Wt: 234.12 g/mol
InChI Key: SQAAQEDUANQLOJ-UHFFFAOYSA-N
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Description

1-(1-methyl-1H-1,3-benzodiazol-6-yl)methanamine dihydrochloride is a chemical compound with a molecular formula of C9H11N32ClH It is a derivative of benzimidazole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-1,3-benzodiazol-6-yl)methanamine dihydrochloride typically involves the reaction of 1-methyl-1H-benzimidazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-1,3-benzodiazol-6-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

1-(1-methyl-1H-1,3-benzodiazol-6-yl)methanamine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-1,3-benzodiazol-6-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-1,3-benzodiazol-7-yl)methanamine dihydrochloride
  • 1-methyl-1H-1,3-benzodiazol-6-ol
  • 1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride

Uniqueness

1-(1-methyl-1H-1,3-benzodiazol-6-yl)methanamine dihydrochloride is unique due to its specific substitution pattern on the benzimidazole ring, which can confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H13Cl2N3

Molecular Weight

234.12 g/mol

IUPAC Name

(3-methylbenzimidazol-5-yl)methanamine;dihydrochloride

InChI

InChI=1S/C9H11N3.2ClH/c1-12-6-11-8-3-2-7(5-10)4-9(8)12;;/h2-4,6H,5,10H2,1H3;2*1H

InChI Key

SQAAQEDUANQLOJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C=C(C=C2)CN.Cl.Cl

Origin of Product

United States

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